3-(Furan-2-yl)aniline
Overview
Description
Synthesis Analysis
- The synthesis of derivatives related to "3-(Furan-2-yl)aniline" has been explored in multiple studies. One significant method involves a one-pot multi-component synthesis using aniline derivatives, catalyzed by substances like tetra-n-butylammonium bisulfate. This facilitates the creation of furan-2(5H)-one derivatives under mild conditions, highlighting an efficient synthetic route for compounds related to "3-(Furan-2-yl)aniline" (Doostmohammadi et al., 2013).
Molecular Structure Analysis
- Infrared photodissociation spectra studies, paired with density functional theory calculations, have provided insights into the molecular structure of aniline-furan complexes. These studies reveal that these complexes can exhibit π-type or σ-type hydrogen bonds, offering a deeper understanding of the molecular interactions and structure in compounds like "3-(Furan-2-yl)aniline" (Honkawa et al., 2003).
Chemical Reactions and Properties
- The reactivity of furan and aniline derivatives, akin to "3-(Furan-2-yl)aniline", involves various chemical reactions. For instance, the reaction between furan-2-carbaldehyde and aniline has been shown to yield complex compounds, demonstrating the versatile reactivity of these molecules (Lewis & Mulquiney, 1970).
Physical Properties Analysis
- The physical properties of compounds like "3-(Furan-2-yl)aniline" are influenced by their molecular structure. Studies involving infrared spectra and structural analyses provide insights into their physical characteristics, such as bonding types and stability, which are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
- The chemical properties of "3-(Furan-2-yl)aniline" and related compounds are characterized by their reactions and the resulting products. The diverse range of reactions, including amination, Diels-Alder sequences, and cyclizations, highlights the compound's chemical versatility and potential applications in various fields of chemistry (Medimagh et al., 2008).
Scientific Research Applications
Formation of Birdcage Systems : It is used for its ability to form birdcage systems containing nine stereogenic centers (Giroux et al., 2009).
Synthesis of Furans and Butenolides : It plays a role in synthesizing furans, important in natural products like butenolides (Briel et al., 2009). This is echoed in another study which highlights its key role in the synthesis of these natural products (Briel et al., 2009).
Influence on Furan Oxidation : Aniline, a component of 3-(Furan-2-yl)aniline, enhances furan oxidation in methanolic solutions but inhibits it in reversed micellar solutions. This suggests a radical mechanism in its reaction (Miyoshi & Tomita, 1979) and (Miyoshi & Tomita, 1980).
Generation of Schiff Bases : It reacts with aromatic heterocyclic aldehydes to generate Schiff bases, useful in synthesizing oxazepine derivatives (Jirjees, 2022).
Synthesis of Furan-2(5H)-one Derivatives : It is used in one-pot synthesis methods for creating furan-2(5H)-one derivatives, demonstrating its versatility in chemical synthesis (Doostmohammadi et al., 2013) and (Nagarapu et al., 2012).
Antimicrobial Activity : It exhibits moderate to good antimicrobial activity against various bacterial strains, indicating its potential in biomedical applications (Sultan et al., 2021).
Corrosion Inhibition : 3-(Furan-2-yl)aniline shows good inhibition efficiency in 1 M HCl, demonstrating its utility in materials science, particularly for protecting copper surfaces (Issaadi et al., 2014).
Self-Healing Anticorrosion Coatings : Furan-functionalized aniline trimer based polymers, where 3-(Furan-2-yl)aniline can be a component, have shown high efficiency in self-healing anticorrosion applications (Chuo & Liu, 2017).
properties
IUPAC Name |
3-(furan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKACMTMZYMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400097 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)aniline | |
CAS RN |
102269-42-1 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.